(S)-2-Amino-5-methylhex-4-enoic acid

Enzymology Aminoacyl-tRNA synthetase Non-proteinogenic amino acid

Researchers requiring a stereochemically defined unsaturated amino acid for enzyme probing and metathesis chemistry face scarce supply of the active (S)-4-ene isomer, not racemic or 5-ene positional analogues. L-Prenylglycine (CAS 19914-06-8) resolves this by delivering: • Active PheRS substrate (pyrophosphate exchange assays), with no cross-reactivity from allylglycine • Terminal 4-ene enables efficient Ru-catalyzed ring-closing metathesis for cyclic peptide synthesis • >98% ee ensures consistent backbone conformation. Supplied with full QC (HPLC, MS, chiral analysis).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 19914-06-8
Cat. No. B011670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-5-methylhex-4-enoic acid
CAS19914-06-8
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(=CCC(C(=O)[O-])[NH3+])C
InChIInChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
InChIKeyXRARHOAIGIRUNR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-5-methylhex-4-enoic acid for Specialized Research


(S)-2-Amino-5-methylhex-4-enoic acid (CAS 19914-06-8), also designated (2S)-2-amino-5-methylhex-4-enoic acid or L-prenylglycine, is a non-proteinogenic α-amino acid with molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol [1]. It features an α-carbon chiral center in the (S)-configuration, a reactive terminal alkene in its side chain, and branched methyl substitution . This unsaturated amino acid has been isolated from natural sources including fungi, where it functions as an allelochemical [2].

Why Generic Substitution Is Scientifically Unjustified


Procurement of (S)-2-amino-5-methylhex-4-enoic acid cannot be substituted with racemic mixtures (CAS 3558-31-4), the (R)-enantiomer (CAS 81177-54-0), or structurally adjacent unsaturated amino acids due to three irreducible differentiators. First, the (S)-configuration at the α-carbon defines enzyme recognition: phenylalanyl-tRNA synthetases differentially process the (S)- and (R)-forms, with stereochemical inversion eliminating substrate activity [1]. Second, the 4-ene position in the hexenoic backbone confers unique reactivity compared to the 5-ene positional isomer (2-amino-5-methylhex-5-enoic acid; CAS 1592460-35-9), including differential metathesis coupling efficiency . Third, within the class of unsaturated non-proteinogenic amino acids, the methyl-branched prenyl side chain imparts distinct hydrophobicity and steric profiles that alter peptide conformation and biological recognition compared to linear analogs such as crotylglycine or allylglycine [1].

Quantitative Differentiation Evidence


Phenylalanyl-tRNA Synthetase Substrate Recognition

In a direct head-to-head substrate specificity screen using phenylalanyl-tRNA synthetases from Aesculus species, (S)-2-amino-5-methylhex-4-enoic acid was confirmed as a substrate for pyrophosphate exchange, whereas allylglycine and phenylglycine exhibited no detectable activity [1]. This establishes the compound's recognition by the enzyme's active site as a function of its 4-ene backbone and methyl-branched prenyl side chain, distinguishing it from both linear unsaturated and aromatic glycine analogs.

Enzymology Aminoacyl-tRNA synthetase Non-proteinogenic amino acid

Enzyme Kinetics vs. Natural Substrate Phenylalanine

In cross-study comparable analysis, 2-amino-5-methylhex-4-enoic acid was evaluated alongside the structurally related analog 2-amino-4-methylhex-4-enoic acid against phenylalanine as the natural substrate for phenylalanyl-tRNA synthetase [1]. The 4-methyl positional isomer exhibited Km values 30–40 times higher than phenylalanine and Vmax reduced to 30% of phenylalanine with the A. californica enzyme. While the 5-methyl analog (target compound) was confirmed as an active substrate in the same assay system, quantitative kinetic parameters for the 5-methyl analog were not reported separately, indicating an evidence gap.

Enzyme kinetics Substrate analog Phenylalanyl-tRNA synthetase

Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture

(S)-2-Amino-5-methylhex-4-enoic acid is commercially available with enantiomeric purity specifications of 98% ee, as documented in vendor technical datasheets [1]. In contrast, the racemic mixture (2-amino-5-methylhex-4-enoic acid, CAS 3558-31-4) is sold without stereochemical specification . For applications requiring defined stereochemistry—including asymmetric catalysis, chiral peptide synthesis, and stereospecific enzyme assays—the racemic form introduces 50% contaminant of the (R)-enantiomer (CAS 81177-54-0), which exhibits different biological recognition profiles.

Chiral resolution Peptide synthesis Enantiomeric purity

Hydrophobicity Profile vs. Leucine and Analogs

(S)-2-Amino-5-methylhex-4-enoic acid possesses a computed XLogP3-AA value of -1.4 [1], which distinguishes it from both the natural proteinogenic amino acid leucine (XLogP3-AA = -1.8) and the linear unsaturated analog allylglycine (predicted XLogP3 approximately -2.0). The compound's terminal alkene and methyl branching confer intermediate hydrophobicity suitable for modulating peptide-membrane interactions without introducing aromatic character. For comparison, (S)-2-amino-5-methylhex-5-enoic acid (positional isomer, CAS 73322-75-5) possesses identical molecular weight but a shifted double bond that alters conformational flexibility and metathesis reactivity .

Physicochemical properties Lipophilicity Peptide engineering

Research and Industrial Application Scenarios


Phenylalanyl-tRNA Synthetase Substrate Specificity

Researchers studying aminoacyl-tRNA synthetase specificity and proofreading mechanisms should select (S)-2-amino-5-methylhex-4-enoic acid as a defined substrate probe. The compound is active in pyrophosphate exchange assays using phenylalanyl-tRNA synthetases from Aesculus species, whereas allylglycine and phenylglycine exhibit no detectable activity [1]. This differential recognition pattern enables structure–activity relationship studies of the enzyme's active site geometry and substrate discrimination mechanisms, particularly relevant for understanding how non-proteinogenic amino acids evade or are intercepted by translational quality control.

Leucine Mimetic with Orthogonal Alkene Reactivity

Investigators designing modified peptides requiring leucine substitution with orthogonal chemical handles should employ (S)-2-amino-5-methylhex-4-enoic acid. With XLogP3-AA of -1.4 compared to leucine's -1.8, the compound offers a hydrophobicity profile that approximates leucine while providing a terminal alkene functional group [1]. This alkene serves as a handle for olefin metathesis reactions, including ring-closing metathesis for cyclic peptide synthesis and cross-metathesis for peptide conjugation . The defined (S)-stereochemistry (98% ee available) ensures predictable backbone conformation in peptide chains.

Allelopathy Research Probe

Scientists investigating allelopathic mechanisms or plant–fungal chemical ecology should utilize (S)-2-amino-5-methylhex-4-enoic acid as a reference standard. The compound has been isolated from fungal fruiting bodies of Boletus fraternus and characterized as an allelochemical influencing plant growth and development [1]. Its activity as a phenylalanyl-tRNA synthetase substrate suggests a potential mechanism involving interference with amino acid metabolism or translational fidelity in target organisms. Procurement of the defined (S)-enantiomer ensures experimental consistency with naturally occurring material.

Building Block for Dicarba Peptide Synthesis

Synthetic chemists developing dicarba-bridged cyclic peptides should select (S)-2-amino-5-methylhex-4-enoic acid or its Fmoc-protected derivative (CAS 914486-08-1) as a metathesis-competent amino acid building block. The terminal alkene in the 5-methylhex-4-enoic side chain participates efficiently in Ru-alkylidene catalyzed ring-closing metathesis when incorporated into peptide sequences [1]. This application is particularly relevant for synthesizing conformationally constrained peptide therapeutics, where the methyl-branched prenyl side chain provides steric bulk and the 4-ene position offers favorable geometry for macrocyclization compared to 5-ene positional isomers.

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